![molecular formula C10H7ClN2O3S B2388375 2-クロロ-5-[(4-ニトロフェノキシ)メチル]-1,3-チアゾール CAS No. 339018-26-7](/img/structure/B2388375.png)

2-クロロ-5-[(4-ニトロフェノキシ)メチル]-1,3-チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

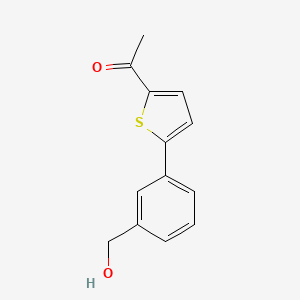

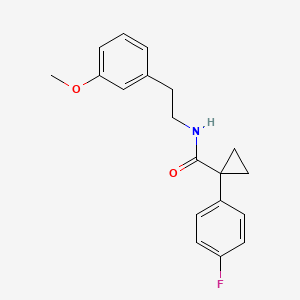

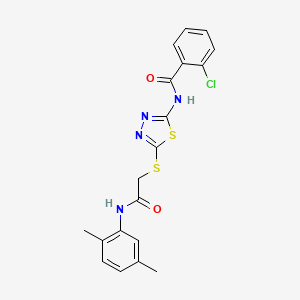

“2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.7 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

The InChI code for “2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is 1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

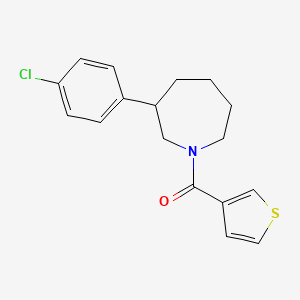

抗がん剤の合成

2-クロロ-5-[(4-ニトロフェノキシ)メチル]-1,3-チアゾールは、小分子抗がん剤の合成において重要な中間体です . この化合物は、医薬品および化学分野で幅広い用途を持っています . 多くの小分子抗がん剤がこの化合物を含んでいます . そのため、その誘導体は抗がん剤の研究において重要な役割を果たしています .

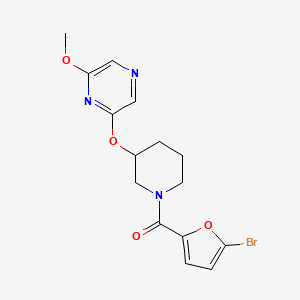

ピリミジン誘導体の合成

この化合物は、ピリミジン誘導体の合成に使用されます . たとえば、2-クロロ-4-(3-ニトロフェノキシ)チエノ[3,2-d]ピリミジンは、メチル3-アミノチオフェン-2-カルボン酸メチルと尿素から環化、塩素化、求核置換の3段階を経て合成されました .

ニトロ基含有化合物の分解

2-クロロ-5-[(4-ニトロフェノキシ)メチル]-1,3-チアゾールを含むニトロ基含有化合物は、染料、農薬、溶媒などのさまざまな有用な製品を合成するために使用されてきました . 微生物はこれらのニトロ基含有化合物を分解することができ、容易に入手可能でコスト効率の高い処理方法を提供します .

環境浄化

微生物によるニトロ基含有化合物の分解は、浄化方法として検討されています . たとえば、Burkholderia sp. 株SJ98は、2-クロロ-4-ニトロフェノールを分解するために人工的に汚染された土壌に適用され、ニトロフェノールの濃度が減少しました .

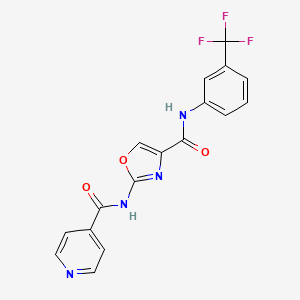

チアゾリジン-2,4-ジオン誘導体の合成

2-クロロ-5-[(4-ニトロフェノキシ)メチル]-1,3-チアゾールは、チアゾリジン-2,4-ジオン誘導体の合成に使用できます . これらの誘導体は、その抗酸化作用について試験されました .

チエノ[3,2-d]ピリミジン誘導体の合成

この化合物は、チエノ[3,2-d]ピリミジン誘導体の合成に使用されます . これらの誘導体は、医薬品化学など、さまざまな用途において潜在的な可能性を示しています .

作用機序

The mechanism of action of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is not yet fully understood. However, it is believed that the nitro group in 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is responsible for its anti-inflammatory activity, while the thiazole ring is responsible for its ability to inhibit the activity of certain enzymes. It is also believed that 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole may interfere with the activity of certain proteins involved in the metabolism of drugs.

Biochemical and Physiological Effects

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole has been shown to have anti-inflammatory activity in vitro, as well as in vivo. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, and to inhibit the growth of certain cancer cells. In addition, 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole has been shown to have protective effects against oxidative stress and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

実験室実験の利点と制限

The main advantage of using 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole in laboratory experiments, including the fact that its mechanism of action is not yet fully understood and that its effects on certain biochemical and physiological processes are not yet fully understood.

将来の方向性

The potential future directions for 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole research include further exploration of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and laboratory experimentation. In addition, further research is needed to explore the effects of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole on other biochemical and physiological processes, as well as its potential to be used as a building block for the synthesis of other compounds. Finally, further research is needed to explore the potential for 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole to be used as a therapeutic agent in the treatment of various diseases.

合成法

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with thiophosgene in the presence of a catalytic amount of pyridine. This method has been found to be the most efficient and cost-effective route to synthesize 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole. Other methods that have been explored include the reaction of 4-nitrophenol with thiourea in the presence of a base and the reaction of 4-nitrophenol with thioglycolic acid in the presence of a base.

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUDDXHSVZKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324649 |

Source

|

| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339018-26-7 |

Source

|

| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)